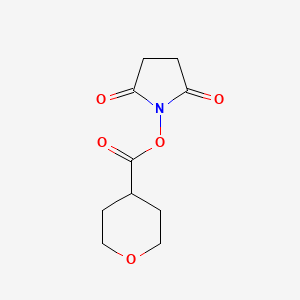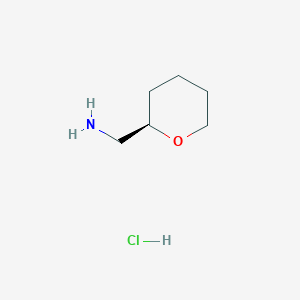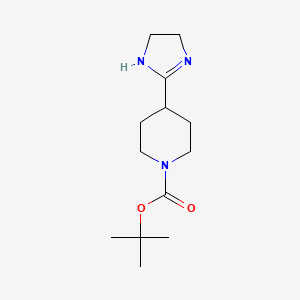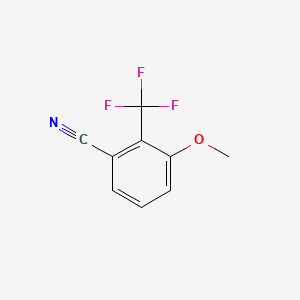
2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate
Descripción general
Descripción
“2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate” is a special chemical compound . It is a solid substance and is used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C10H13NO5 . The InChI code is 1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 . For a detailed molecular structure, it would be best to refer to a specialized chemical structure database.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 227.22 g/mol . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Anticonvulsant Applications
This compound has been studied for its potential as an anticonvulsant . Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives showing potent anticonvulsant properties. These compounds have demonstrated broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . One particular compound, referred to as compound 30, showed a promising safety profile and is considered a candidate for further preclinical development .
Antinociceptive Activity
The derivatives of 2,5-dioxopyrrolidin-1-yl compounds have also been evaluated for their antinociceptive activity , which is the ability to block the detection of a painful or injurious stimulus by sensory neurons. Compound 30, for instance, was effective in various pain models, including the formalin test of tonic pain and the oxaliplatin-induced neuropathic pain model in mice .
Mechanism of Action
Studies suggest that the anticonvulsant and antinociceptive effects of these compounds may involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This mechanism of action is significant as it provides a potential target for the development of new therapeutic agents .
Metabolic Stability and Hepatotoxicity
An important aspect of drug development is ensuring metabolic stability and minimal hepatotoxicity. Compound 30 has shown high metabolic stability on human liver microsomes and negligible hepatotoxicity, which are desirable properties for a drug candidate .
Inhibition of Cytochrome P450 Isoforms
The compound has been evaluated for its effect on cytochrome P450 isoforms, which are important for drug metabolism. Compound 30 exhibited relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms, compared to reference compounds . This indicates a lower likelihood of drug-drug interactions.
Voltage-Gated Sodium and Calcium Channels
Further research into the anticonvulsant compounds has assessed their influence on voltage-gated sodium and calcium channels. This is vital for understanding how these compounds can modulate neuronal excitability and potentially serve as treatments for epilepsy .
Affinity for TRPV1 Receptor
The affinity for the TRPV1 receptor, which is involved in pain sensation, has been investigated for some of the most active compounds. This research is part of the effort to understand the analgesic effect of these compounds and their potential as pain relievers .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOVNCLITMBYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)


![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)

![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)
![3-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403704.png)



![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)
